molecular formula C17H21N3O3 B12237332 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12237332
M. Wt: 315.37 g/mol
InChI Key: SJAZYCXSJLBAQV-UHFFFAOYSA-N
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Description

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperidine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is to start with the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile. Finally, the morpholine moiety is attached through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the piperidine or morpholine rings .

Scientific Research Applications

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
  • 2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzimidazole

Uniqueness

2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C17H21N3O3/c21-16(19-8-10-22-11-9-19)13-4-3-7-20(12-13)17-18-14-5-1-2-6-15(14)23-17/h1-2,5-6,13H,3-4,7-12H2

InChI Key

SJAZYCXSJLBAQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCOCC4

Origin of Product

United States

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